

How to control for Mthfd2-IN-5's effect on MTHFD1

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Compound of Interest

Compound Name: *Mthfd2-IN-5*

Cat. No.: *B15615410*

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Technical Support Center: Mthfd2-IN-5

Welcome to the technical support center for **Mthfd2-IN-5**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting when using this inhibitor. The following information will help you control for the off-target effects of **Mthfd2-IN-5** on MTHFD1, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is **Mthfd2-IN-5** and what is its selectivity for MTHFD2 over MTHFD1?

Mthfd2-IN-5, also known as Compound 16e, is a selective inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2)[1]. It exhibits a high degree of selectivity for MTHFD2 over the cytosolic isoform, MTHFD1. The half-maximal inhibitory concentration (IC50) for MTHFD2 is 66 nM[1][2]. While the specific IC50 for MTHFD1 is not always readily available in summary documents, it is crucial to determine this value empirically in your experimental system or consult the primary literature for the compound[3]. A high MTHFD1/MTHFD2 IC50 ratio is indicative of good selectivity.

Q2: Why is it important to control for the off-target effects of **Mthfd2-IN-5** on MTHFD1?

MTHFD1 and MTHFD2 are isozymes that catalyze similar reactions in the one-carbon metabolism pathway, but in different cellular compartments (cytosol and mitochondria, respectively)[4]. While MTHFD2 is highly expressed in cancer and embryonic cells, MTHFD1 is broadly expressed in normal adult tissues[3]. Off-target inhibition of MTHFD1 can lead to confounding experimental results and potential toxicity in in-vivo models, making it critical to confirm that the observed phenotype is due to the specific inhibition of MTHFD2[5][6].

Q3: What are the initial steps to assess the on-target and off-target effects of **Mthfd2-IN-5**?

A multi-pronged approach is recommended[7]:

- Biochemical Assays: Determine the IC50 values of **Mthfd2-IN-5** against purified MTHFD2 and MTHFD1 enzymes to quantify its selectivity.
- Cellular Target Engagement: Use the Cellular Thermal Shift Assay (CETSA) to confirm that **Mthfd2-IN-5** binds to MTHFD2 in intact cells.
- Genetic Approaches: Employ MTHFD1 knockout (KO) or knockdown (KD) cell lines to assess the inhibitor's effects in the absence of the potential off-target.
- Rescue Experiments: Perform rescue experiments by supplementing cells with metabolites downstream of MTHFD2, such as formate or nucleosides, to confirm that the observed phenotype is due to the disruption of one-carbon metabolism[5].

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Weaker than expected inhibition of cell growth	1. Inhibitor instability or insolubility. 2. Insufficient treatment duration. 3. High cell seeding density. 4. Resistance due to MTHFD1 expression or other compensatory pathways.	1. Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. Confirm solubility in your cell culture medium. 2. Extend treatment duration (e.g., 72-96 hours) to allow for depletion of nucleotide pools. 3. Optimize cell seeding density to ensure logarithmic growth. 4. Check the basal expression of MTHFD1 and MTHFD2 in your cell line. Consider using cell lines with low MTHFD1 expression.
High cytotoxicity at concentrations expected to be cytostatic	1. Off-target effects at high concentrations. 2. Severe on-target toxicity due to complete disruption of one-carbon metabolism.	1. Perform a detailed dose-response curve to identify the optimal concentration range. Profile the inhibitor against a broader panel of metabolic enzymes if possible. 2. Conduct rescue experiments with formate or thymidine to confirm on-target toxicity[7].
Inconsistent results between replicates	1. Uneven cell seeding. 2. Inaccurate pipetting. 3. Inhibitor precipitation.	1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and proper pipetting techniques. 3. Prepare working solutions fresh from a concentrated stock immediately before use. Ensure the final DMSO concentration is low.

No thermal shift observed in CETSA with the inhibitor	1. Inhibitor is not cell-permeable.2. Incorrect heating temperature or duration.3. Inhibitor concentration is too low.	1. Confirm cell permeability using other assays.2. Optimize the heat challenge conditions for MTHFD2.3. Test a higher concentration of the inhibitor.
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Quantitative Data

Table 1: In Vitro Selectivity of Various MTHFD2 Inhibitors

Compound Name	MTHFD2 IC50	MTHFD1 IC50	Selectivity (MTHFD1/MTHFD2)	Reference
Mthfd2-IN-5 (Compound 16e)	66 nM	Not specified in abstract	Not specified in abstract	[1][2]
Mthfd2-IN-1 (DS18561882)	0.0063 μ M	0.57 μ M	~90-fold	[5][8]
DS44960156	1.6 μ M	>30 μ M	>18.75-fold	[5][9]
LY345899	663 nM	96 nM	0.14-fold (MTHFD1 selective)	[8][10]
TH9619	47 nM	Not specified	Not specified	[5]

Note: Researchers should consult the primary publication for **Mthfd2-IN-5** (Compound 16e) to obtain the MTHFD1 IC50 and calculate the precise selectivity[3].

Experimental Protocols

Biochemical Assay for MTHFD2/MTHFD1 Inhibition

This protocol determines the IC50 of an inhibitor against purified MTHFD2 and MTHFD1 enzymes by measuring their dehydrogenase activity.

Materials:

- Purified recombinant human MTHFD2 and MTHFD1 enzymes.
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT[8].
- Substrate: 5,10-methylenetetrahydrofolate (CH₂-THF).
- Cofactor: NAD⁺ for MTHFD2, NADP⁺ for MTHFD1.
- **Mthfd2-IN-5** dissolved in DMSO.
- 96-well microplate.
- Spectrophotometer.

Procedure:

- Prepare serial dilutions of **Mthfd2-IN-5** in DMSO.
- In a 96-well plate, add the assay buffer, the respective enzyme (MTHFD2 or MTHFD1), and the cofactor.
- Add the diluted **Mthfd2-IN-5** or DMSO (vehicle control) to the wells and pre-incubate for 15 minutes at room temperature.
- Initiate the reaction by adding the substrate, CH₂-THF.
- Immediately measure the rate of NADH or NADPH production by monitoring the increase in absorbance at 340 nm over time.
- Calculate the initial reaction velocity for each inhibitor concentration and plot the dose-response curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA confirms the direct binding of **Mthfd2-IN-5** to MTHFD2 in a cellular context[8][11].

Materials:

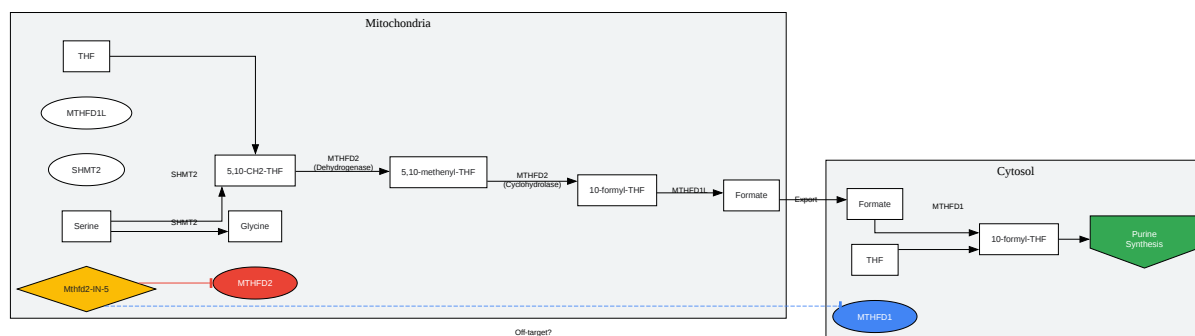
- Cultured cells expressing MTHFD2.

- **Mthfd2-IN-5** dissolved in DMSO.
- Phosphate-buffered saline (PBS) with protease inhibitors.
- PCR tubes or a PCR plate.
- Thermocycler.
- Lysis buffer.
- Anti-MTHFD2 antibody for Western blotting.

Procedure:

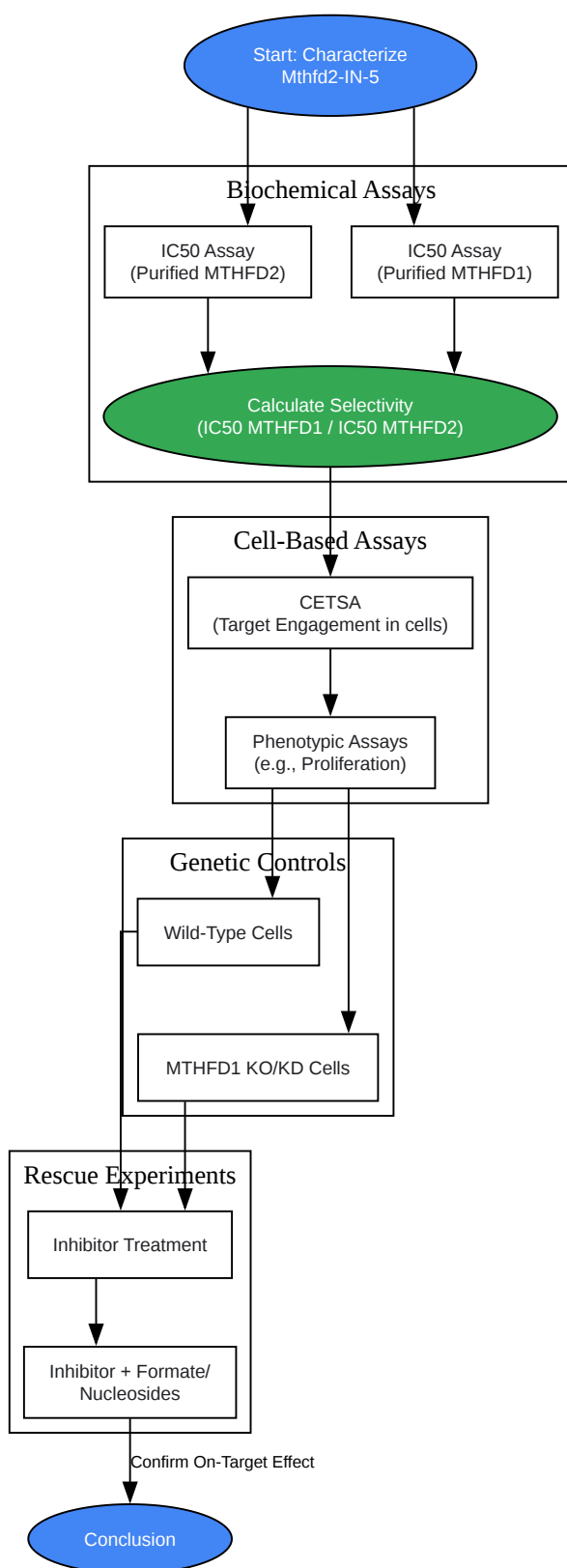
- Treat cultured cells with **Mthfd2-IN-5** or vehicle (DMSO) for 1-2 hours.
- Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
- Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
- Collect the supernatant (soluble protein fraction) and analyze the amount of soluble MTHFD2 by Western blotting.
- A positive thermal shift (more soluble protein at higher temperatures in the presence of the inhibitor) indicates target engagement.

Visualizations



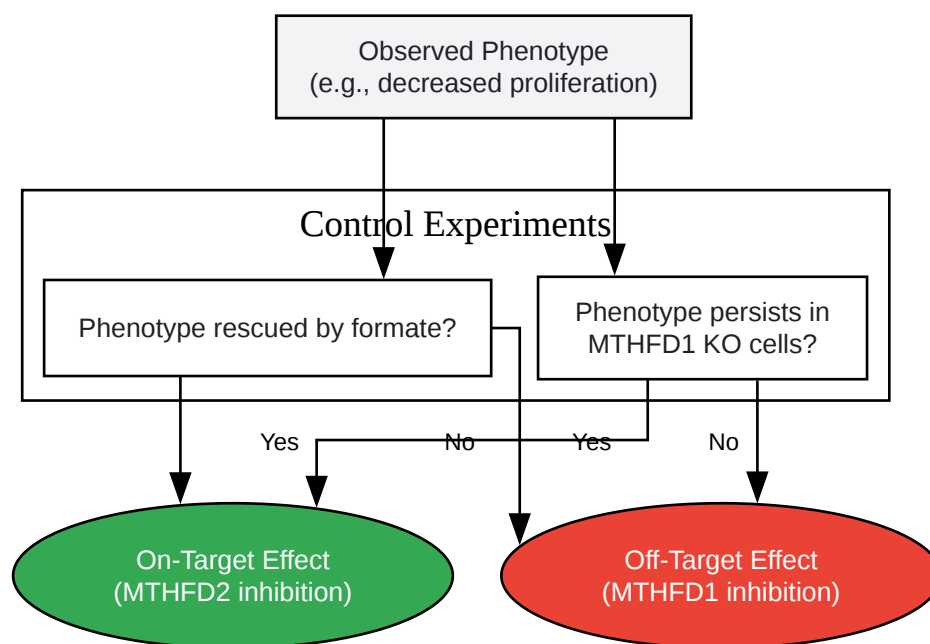
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Caption: One-carbon metabolism pathway showing the roles of MTHFD2 and MTHFD1.



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Caption: Workflow for controlling for **Mthfd2-IN-5's** effect on MTHFD1.



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Caption: Logical diagram for differentiating on- and off-target effects.

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